![molecular formula C14H14ClF3N4O2S2 B2823559 4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097893-93-9](/img/structure/B2823559.png)
4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Chemical Reactions Analysis
The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Aplicaciones Científicas De Investigación
Green Chemistry Synthesis
Research by Khazaei et al. (2015) on a related compound, "N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide," showcases its application as an efficient catalyst in the green synthesis of various heterocyclic compounds. This synthesis approach emphasizes mild reaction conditions, high yields, and adherence to green chemistry principles, suggesting that similar sulfonamide compounds could be explored for eco-friendly synthetic routes in pharmaceutical or material science research (Khazaei et al., 2015).
Antimicrobial and Antiviral Activities
Sulfonamide derivatives have been studied for their antimicrobial and antiviral properties. For instance, the work by Vinaya et al. (2009) on "1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives" evaluated their efficacy against bacterial and fungal pathogens affecting tomato plants, highlighting the potential of sulfonamide compounds in agricultural and pharmaceutical applications to combat microbial infections (Vinaya et al., 2009).
Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) explored a series of benzenesulfonamides, which demonstrated potent inhibitory activity against human carbonic anhydrase isozymes. These findings suggest potential therapeutic applications of sulfonamide compounds in managing conditions related to the dysregulation of carbonic anhydrase, such as glaucoma, epilepsy, or cancer (Alafeefy et al., 2015).
Heterocyclic Chemistry
The synthesis and evaluation of heterocyclic compounds based on sulfonamide chemistry, as reported by El-Gilil et al. (2019), underscore the importance of such chemical frameworks in developing new molecules with potential for antimicrobial and antiproliferative activities. This research direction indicates the versatility of sulfonamide derivatives in medicinal chemistry and drug design (El-Gilil, 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N4O2S2/c15-12-2-1-10(7-11(12)14(16,17)18)26(23,24)21-9-3-5-22(6-4-9)13-8-19-25-20-13/h1-2,7-9,21H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZZSEJXVZLTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-1-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2823480.png)

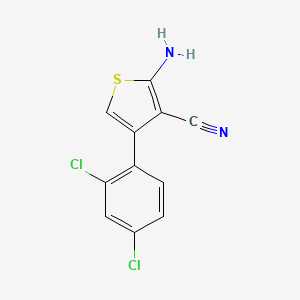
![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)
![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)
![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)
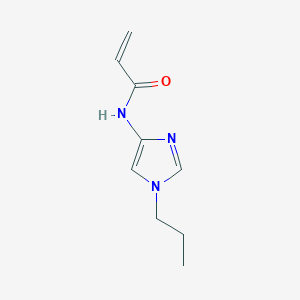
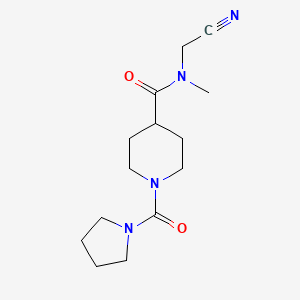
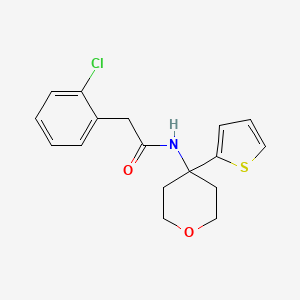
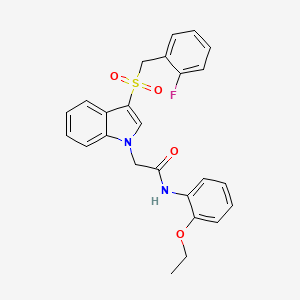
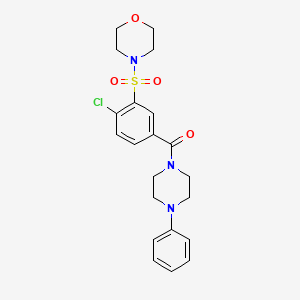
![N-(benzo[d]thiazol-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2823499.png)